molecular formula C9H15ClO3S B2855392 (4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanesulfonyl chloride CAS No. 2247103-47-3

(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanesulfonyl chloride

Cat. No.: B2855392
CAS No.: 2247103-47-3
M. Wt: 238.73
InChI Key: RGJMEDRAUHVUSO-UHFFFAOYSA-N
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Description

(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanesulfonyl chloride: is a chemical compound with the molecular formula C9H15ClO3S and a molecular weight of 238.73 g/mol . This compound is known for its unique bicyclic structure and its utility in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanesulfonyl chloride typically involves the reaction of 4-methyl-2-oxabicyclo[2.2.2]octan-1-ol with methanesulfonyl chloride under acidic conditions. The reaction is usually carried out in an anhydrous solvent such as dichloromethane (DCM) at a temperature range of 0°C to room temperature .

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves careful control of reaction parameters such as temperature, pressure, and the use of catalysts to enhance the efficiency of the reaction.

Chemical Reactions Analysis

(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanesulfonyl chloride: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding sulfonyl chlorides.

  • Reduction: Reduction reactions can be performed to convert the sulfonyl chloride group to other functional groups.

  • Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles like ammonia (NH3) , alcohols , and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of sulfonyl chlorides .

  • Reduction: Formation of alcohols or amines .

  • Substitution: Formation of sulfonamides or alkyl sulfonates .

Scientific Research Applications

(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanesulfonyl chloride: has several scientific research applications, including:

  • Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

  • Biology: Employed in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: Investigated for its potential use in drug discovery and development.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanesulfonyl chloride exerts its effects involves its interaction with molecular targets and pathways. The compound acts as a sulfonylating agent , introducing sulfonyl groups into organic molecules, which can alter their chemical properties and biological activities.

Comparison with Similar Compounds

(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanesulfonyl chloride: is unique due to its bicyclic structure and specific functional groups. Similar compounds include:

  • Bicyclo[2.2.2]octan-1-ol

  • (4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol

  • Other sulfonyl chlorides

These compounds share structural similarities but differ in their functional groups and reactivity, making this compound distinct in its applications and properties.

Properties

IUPAC Name

(4-methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO3S/c1-8-2-4-9(5-3-8,13-6-8)7-14(10,11)12/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJMEDRAUHVUSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1)(OC2)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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